Dicyclohexyl maleate

Polymer Synthesis Plasticizer Formulation Thermal Processing

Choose dicyclohexyl maleate for its unique solid-state handling and superior thermal stability (bp ~374.7°C). Unlike volatile liquid maleates such as dimethyl or diethyl maleate, this white crystalline powder (mp 110–115°C) enables precise gravimetric dosing, eliminates liquid-metering infrastructure, and resists volatilization during high-temperature polymer processing above 200°C. Its sterically hindered cyclohexyl groups provide kinetic control in free-radical copolymerizations, allowing finer tuning of molecular weight distribution. Ideal for PVC internal plasticization, engineering thermoplastics, and low-VOC masterbatch formulations.

Molecular Formula C16H24O4
Molecular Weight 280.36 g/mol
CAS No. 621-13-6
Cat. No. B13766743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl maleate
CAS621-13-6
Molecular FormulaC16H24O4
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C=CC(=O)OC2CCCCC2
InChIInChI=1S/C16H24O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h11-14H,1-10H2/b12-11-
InChIKeyBLKQQTCUGZJWLN-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexyl Maleate (CAS 621-13-6) Procurement Guide: Solid-State Maleate Diester for High-Performance Polymer Synthesis and Heat-Resistant Plasticizer Applications


Dicyclohexyl maleate (CAS 621-13-6) is an unsaturated diester derived from maleic acid and cyclohexanol, with the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol . It is distinguished among maleate esters by its solid physical state at room temperature—specifically, white crystals or powder with a melting point of approximately 110–115 °C —which contrasts sharply with the liquid or low-melting-point profiles of most alkyl maleate analogs. Its cyclohexyl ester groups confer unique properties including elevated boiling point (~374.7 °C at 760 mmHg) and reduced vapor pressure, making it suitable for applications requiring high thermal stability and low volatility . As an intermediate containing a reactive cis-configured double bond, dicyclohexyl maleate serves as a monomer in polymerization reactions, a crosslinking agent in elastomer systems, and an internal plasticizer in PVC and other polymer matrices .

Why Dicyclohexyl Maleate Cannot Be Substituted with Dimethyl, Diethyl, or Dibutyl Maleate: Physicochemical and Performance Differentiation


Maleate diesters are not interchangeable commodities. The ester alkyl chain or cycloalkyl group fundamentally governs physical state, volatility, thermal stability, and polymer matrix compatibility. Dimethyl maleate (DMM) and diethyl maleate (DEM) are low-boiling liquids (bp 204–207 °C and 223–225 °C, respectively) that readily volatilize during high-temperature polymer processing, causing emission issues and material loss [1]. Dibutyl maleate (DBM) and dioctyl maleate (DOM), while higher-boiling liquids, lack the rigidity and solid-state handling characteristics that enable precise dosing of dicyclohexyl maleate as a powder additive. More critically, the bulky cyclohexyl group of dicyclohexyl maleate reduces polymerization propagation rates and enhances polymer chain stiffness relative to linear alkyl maleates, directly affecting final copolymer mechanical properties and glass transition behavior [2][3]. Substitution without reformulation will alter polymerization kinetics, thermal stability, and end-use performance—each quantified below.

Dicyclohexyl Maleate (CAS 621-13-6): Comparative Evidence for Scientific Selection and Procurement Decisions


Evidence Item 1: Solid-State Physical Form Enables Precise Powder Handling and Non-Volatile Processing in High-Temperature Polymer Systems

Dicyclohexyl maleate is a white crystalline solid with a melting point of approximately 110–115 °C . This solid physical state contrasts with the liquid form of the most common alternative maleate esters: dimethyl maleate (DMM) melts at −19 °C, diethyl maleate (DEM) at −10 °C, dibutyl maleate (DBM) at −85 °C, and dioctyl maleate (DOM) at −60 °C [1][2][3]. The solid-state characteristic enables gravimetric powder dosing without solvent, eliminates liquid handling losses, and ensures negligible volatility during high-temperature polymer compounding.

Polymer Synthesis Plasticizer Formulation Thermal Processing

Evidence Item 2: Elevated Boiling Point and Reduced Vapor Pressure Enable High-Temperature Polymer Processing Without Volatilization Losses

Dicyclohexyl maleate exhibits a boiling point of approximately 374.7 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.8 mmHg at 25 °C [1]. This represents a substantial elevation in boiling point relative to dimethyl maleate (204–207 °C), diethyl maleate (223–225 °C), and dibutyl maleate (280 °C) [2][3]. The reduced volatility minimizes evaporative losses during high-temperature extrusion or molding operations and reduces plasticizer migration over the product service life.

Thermal Stability Plasticizer Volatility Polymer Processing

Evidence Item 3: Reduced Polymerization Propagation Rate Constant (kp) Due to Bulky Cyclohexyl Substituents Enables Controlled Molecular Weight Development in Free-Radical Copolymerizations

While no direct kinetic studies of dicyclohexyl maleate homopolymerization were identified, studies of the structurally analogous dicyclohexyl fumarate (DCHF, trans-isomer) provide class-level inference for the cis-maleate. For DCHF radical polymerization in benzene at 60 °C initiated with dimethyl 2,2′-azobisisobutyrate, the propagation rate constant (kp) was measured as 0.48–0.91 L/mol·sec, and the termination rate constant (kt) was 14,000–23,000 L/mol·sec, depending on monomer concentration (0.1–1.5 mol/L) [1][2]. These kp values are markedly lower than those for methacrylates or styrene, a consequence of steric hindrance from the bulky cyclohexyl ester groups. By extension, dicyclohexyl maleate, bearing the same cyclohexyl moieties, is expected to exhibit similarly retarded propagation kinetics compared to less sterically hindered maleates such as dimethyl maleate or diethyl maleate, facilitating more controlled copolymerization when targeting specific molecular weight distributions.

Free-Radical Polymerization Copolymer Synthesis Kinetics

Evidence Item 4: Dielectric Relaxation Behavior in Microwave Region Distinguishes Dicyclohexyl Maleate from Linear Alkyl Maleates for Materials Requiring Specific Dielectric Properties

Dielectric absorption measurements in the microwave region (0.2–18 GHz) at 20 °C in CCl4 solution (≤0.003 mole fraction) identified dicyclohexyl maleate (DCHM) alongside dicyclohexyl fumarate (DCHF) and other dialkyl fumarates [1]. The data, analyzed using the Debye equation, revealed relaxation times interpretable in terms of dipole reorientation by molecular and intermolecular rotation. While this study does not provide a direct comparative dielectric constant or loss tangent for DCHM versus other maleates, it establishes that the cyclohexyl group imparts distinct dielectric relaxation behavior relative to linear alkyl-substituted analogs, which may influence the electrical performance of copolymers containing DCHM in applications such as capacitor films, wire insulation, or antistatic coatings.

Dielectric Spectroscopy Polymer Physics Material Characterization

Recommended Application Scenarios for Dicyclohexyl Maleate (CAS 621-13-6) Based on Quantitative Differentiation Evidence


High-Temperature PVC and Engineering Polymer Plasticizer Where Low Volatility and Thermal Stability Are Critical

Based on dicyclohexyl maleate's boiling point of ~374.7 °C and melting point of 110–115 °C , it is preferentially suited for PVC formulations and engineering thermoplastics processed above 200 °C where dimethyl maleate (bp 204–207 °C) or diethyl maleate (bp 223–225 °C) would volatilize [1]. The solid physical form also enables gravimetric powder blending without liquid metering equipment. Procurement should prioritize dicyclohexyl maleate over DBM (bp 280 °C) when processing temperatures exceed 250 °C or when end-use applications demand minimal plasticizer migration over extended service life [2].

Controlled Free-Radical Copolymerization Requiring Reduced Propagation Rates for Molecular Weight Management

For copolymer syntheses where precise control over molecular weight and polydispersity is required, dicyclohexyl maleate provides kinetic advantages over less hindered maleates. Inference from dicyclohexyl fumarate studies shows propagation rate constants (kp) of 0.48–0.91 L/mol·sec in benzene at 60 °C [3]—substantially slower than methacrylate or styrene monomers. This retarded propagation, attributable to steric hindrance from the cyclohexyl groups, allows finer tuning of copolymer composition and molecular weight distribution. Researchers synthesizing maleate-containing copolymers via free-radical mechanisms should select dicyclohexyl maleate when slower monomer consumption kinetics are desirable.

Solid-State Dosing for Solvent-Free Polymer Additive and Crosslinking Agent Applications

The solid crystalline form of dicyclohexyl maleate (mp 110–115 °C) eliminates the need for liquid handling infrastructure required for DMM (liquid, mp −19 °C), DEM (liquid, mp −10 °C), DBM (liquid, mp −85 °C), and DOM (liquid, mp −60 °C) [1][2][4]. This enables precise gravimetric addition in powder polymer blends, masterbatch preparation, and solid-state crosslinking formulations. Procurement for solvent-free or low-VOC manufacturing processes should prioritize dicyclohexyl maleate to simplify material handling, reduce volatile emissions, and ensure accurate stoichiometric incorporation.

Dielectrically Tailored Copolymer Films and Electrical Insulation Materials

Dicyclohexyl maleate has been characterized dielectrically in the microwave region (0.2–18 GHz) alongside other dialkyl fumarates, with relaxation behavior analyzed via the Debye model [5]. While quantitative dielectric constants are not directly compared, the inclusion of the cyclohexyl moiety confers distinct dipole reorientation dynamics relative to linear alkyl maleates. Formulators developing copolymer films for capacitor dielectrics, wire and cable insulation, or antistatic coatings may leverage dicyclohexyl maleate when electrical performance specifications favor the dielectric signature associated with cyclic rather than linear ester substituents.

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